methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and a carboxylate ester group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid or ester is coupled with an imidazole derivative in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Chlorinating agents: Such as thionyl chloride or phosphorus pentachloride for chlorination.
Acid or base catalysts: For esterification and hydrolysis reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation products: Oxidized forms of the imidazole ring.
Hydrolysis products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
- Methyl 5-(3-chlorophenyl)-4-bromo-1H-imidazole-2-carboxylate
- Methyl 5-(3-bromophenyl)-4-fluoro-1H-imidazole-2-carboxylate
Uniqueness
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to the specific combination of bromophenyl and chloro groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)-5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-14-8(9(13)15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15) |
InChI Key |
NQDLNZGPFOOQBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N1)Cl)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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